molecular formula C19H20N2O2 B5486742 1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B5486742
M. Wt: 308.4 g/mol
InChI Key: DCNKZXPWASLNNH-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.152477885 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-22-13-9-12(10-14(11-13)23-2)18-19-16(7-8-20-18)15-5-3-4-6-17(15)21-19/h3-6,9-11,18,20-21H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNKZXPWASLNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pale yellow solid; C19H20N2O2; IR (KBr) v max 3420, 2910, 1605, 1465, 1350, 1305, 1155, 1065, 845, 785 cm−1; 1H-NMR (CDCl3) δ 5.03 (1H, s, H-1), 3.11(1H, m, H-3a), 3.35 (1H, m, H-3b), 2.91 (2H, m, H-4), 7.15 (3H, overlap, H-5,6,7), 7.56 (1H, d, J=7 Hz, H-8), 8.13 (1H, s, H-9), 6.47 (2H, d, J=2.1 Hz, H-2′,6′), 6.44 (1H, d, J=2.1 Hz, H-4′), 3.71 (6H, s, OMe); 13C-NMR (CDCl3) δ 58.3 (d, C-1), 43.0 (t, C-3), 22.3 (t, C-4), 109.8 (s, C-4a), 127.3 (s, C-4b), 121.6 (d, C-5), 119.2 (d, C-6), 118.1 (d, C-7), 110.8 (d, C-8), 144.1 (s, C-8a), 135.8 (s, C-9a), 134.2 (s, C-1′), 106.5 (d, C-2′,6′), 161.1 (s, C-3′,5′), 100.0 (d, C-4′), 55.3 (q, OMe); EIMS m/z 308 (100, M+), 307 (64), 279 (38), 278 (37), 264 (11), 249 (17), 248 (30), 233 (10), 220 (9), 217 (9), 204 (21), 191 (10), 171 (85), 154 (13), 144 (17), 130 (10), 115 (16), 102 (13), 95 (9), 77 (10).
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